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(3-Methoxy-1,1-dioxo-thietan-3-YL)methanamine Documentation Hub

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  • Product: (3-Methoxy-1,1-dioxo-thietan-3-YL)methanamine

Core Science & Biosynthesis

Foundational

Synthesis Pathway and Reaction Mechanism for (3-Methoxy-1,1-dioxo-thietan-3-yl)methanamine

Executive Summary In modern drug discovery, the incorporation of sp³-rich, polar, and metabolically stable scaffolds is a proven strategy for improving pharmacokinetic properties. (3-Methoxy-1,1-dioxo-thietan-3-yl)methan...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the incorporation of sp³-rich, polar, and metabolically stable scaffolds is a proven strategy for improving pharmacokinetic properties. (3-Methoxy-1,1-dioxo-thietan-3-yl)methanamine is a highly functionalized, four-membered heterocyclic building block[1]. It features a thietane 1,1-dioxide core that acts as a strong hydrogen-bond acceptor, a methoxy ether for conformational restriction, and a primary amine for versatile coupling. This whitepaper details a robust, scalable, and self-validating synthetic pathway for this molecule, emphasizing the mechanistic causality behind each experimental choice.

Retrosynthetic Strategy & Causal Analysis

The synthesis of highly substituted thietanes requires precise orchestration of reaction conditions to prevent ring-opening and decomposition. The target primary amine is most reliably accessed via the reduction of a nitrile precursor.

Mechanistic Causality (The Oxidation Timing): A critical decision in this pathway is the timing of the sulfide oxidation. One might assume that oxidizing2[2] directly to3[3] early in the sequence is efficient. However, the subsequent O-methylation of the cyanohydrin requires a strong base (NaH). If the sulfone is already present, the highly acidic α-protons (flanked by the sulfone and the nitrile/alkoxy groups) will be rapidly deprotonated, leading to retro-aldol-type ring cleavage or Ramberg-Bäcklund decomposition. Therefore, O-methylation must strictly precede sulfide oxidation.

SynthesisPathway SM Thietan-3-one (Starting Material) Step1 3-Hydroxythietane-3-carbonitrile (Cyanohydrin Intermediate) SM->Step1 TMSCN, ZnI2 (cat.), then HCl DCM, 0 °C to RT Step2 3-Methoxythietane-3-carbonitrile (Methylated Intermediate) Step1->Step2 NaH, MeI THF, 0 °C Step3 3-Methoxy-1,1-dioxothietane-3-carbonitrile (Sulfone Intermediate) Step2->Step3 mCPBA (2.2 eq) DCM, 0 °C to RT Target (3-Methoxy-1,1-dioxo-thietan-3-yl)methanamine (Target Molecule) Step3->Target BH3-THF THF, Reflux

Figure 1: Forward synthesis pathway from Thietan-3-one to the target methanamine.

OxidationLogic cluster_correct Correct Pathway (Methylation First) cluster_incorrect Incorrect Pathway (Oxidation First) Substrate 3-Hydroxythietane- 3-carbonitrile Meth1 3-Methoxythietane- 3-carbonitrile Substrate->Meth1 NaH, MeI Sulf2 3-Hydroxy-1,1-dioxo- thietane-3-carbonitrile Substrate->Sulf2 mCPBA Sulf1 3-Methoxy-1,1-dioxo- thietane-3-carbonitrile Meth1->Sulf1 mCPBA (High Yield) Decomp Ring-Opening / Decomposition Sulf2->Decomp NaH, MeI (Alpha-proton abstraction)

Figure 2: Mechanistic rationale for performing methylation prior to sulfide oxidation.

Step-by-Step Synthesis & Reaction Mechanisms

Step 1: Cyanohydrin Formation

The synthesis begins with thietan-3-one. To avoid base-catalyzed polymerization of the sensitive thietane ring, a Lewis acid-catalyzed addition of trimethylsilyl cyanide (TMSCN) is employed. Zinc iodide (ZnI₂) activates the ketone, facilitating nucleophilic attack by the cyanide ion. Subsequent mild acid hydrolysis removes the TMS group, yielding 3-hydroxythietane-3-carbonitrile.

Step 2: O-Methylation

The tertiary alcohol is deprotonated using Sodium Hydride (NaH) to form a localized alkoxide, which undergoes an Sₙ2 reaction with Methyl Iodide (MeI). Because the sulfur is still in the S(II) oxidation state, the α-protons remain relatively non-acidic, ensuring the four-membered ring remains intact during this strongly basic step.

Step 3: Sulfide Oxidation

The sulfide is oxidized to the sulfone using m-chloroperoxybenzoic acid (mCPBA). The reaction proceeds via a sulfoxide intermediate. The highly electrophilic nature of the peroxy acid ensures rapid conversion without the need for harsh heating, preserving the integrity of the cyano and methoxy groups.

Step 4: Selective Nitrile Reduction

The reduction of the nitrile to the primary amine requires careful reagent selection. Lithium aluminum hydride (LiAlH₄) is overly basic and can induce ring cleavage or reduce the sulfone. Instead, is utilized. Borane acts as an electrophilic reducing agent, coordinating specifically to the nitrogen lone pair of the nitrile and facilitating a clean reduction to the amine without disturbing the electron-deficient sulfone[4].

Experimental Protocols (Self-Validating Workflows)

Protocol 1: Synthesis of 3-Hydroxythietane-3-carbonitrile

  • Charge a dry flask with thietan-3-one (1.0 eq) and anhydrous DCM (0.5 M). Cool to 0 °C under N₂.

  • Add ZnI₂ (0.05 eq) followed by dropwise addition of TMSCN (1.2 eq). Stir for 2 hours at room temperature.

  • Add 1M HCl (aqueous) and stir for 1 hour to cleave the TMS ether.

  • Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Self-Validation System: Monitor the crude product via IR spectroscopy. The complete disappearance of the strong ketone C=O stretch (~1740 cm⁻¹) and the appearance of a weak nitrile C≡N stretch (~2230 cm⁻¹) and broad O-H stretch (~3300 cm⁻¹) confirms complete conversion.

Protocol 2: Synthesis of 3-Methoxythietane-3-carbonitrile

  • Dissolve the cyanohydrin (1.0 eq) in anhydrous THF (0.3 M) and cool to 0 °C.

  • Add NaH (60% dispersion in mineral oil, 1.5 eq) in portions. Stir for 30 minutes until H₂ evolution ceases.

  • Add MeI (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench carefully with cold water and extract with EtOAc.

  • Self-Validation System: Quench a 0.1 mL reaction aliquot in water/EtOAc. TLC (Hexanes/EtOAc 3:1) must show the disappearance of the polar alcohol spot. ¹H-NMR of the crude must display a sharp 3H singlet at ~3.3 ppm, confirming successful O-methylation.

Protocol 3: Synthesis of 3-Methoxy-1,1-dioxothietane-3-carbonitrile

  • Dissolve the methylated intermediate (1.0 eq) in DCM (0.2 M) and cool to 0 °C.

  • Add mCPBA (77% purity, 2.2 eq) in portions. Stir at room temperature for 12 hours.

  • Filter the precipitated m-chlorobenzoic acid. Wash the filtrate with saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

  • Self-Validation System: Test the aqueous quench layer with starch-iodide paper. The absence of a blue-black color strictly validates the complete destruction of unreacted peroxides, ensuring safe downstream processing. LC-MS will confirm a +32 Da mass shift from the starting sulfide.

Protocol 4: Synthesis of (3-Methoxy-1,1-dioxo-thietan-3-yl)methanamine

  • Dissolve the sulfone intermediate (1.0 eq) in anhydrous THF (0.2 M).

  • Add BH₃·THF (1.0 M in THF, 3.0 eq) dropwise at 0 °C. Reflux the mixture for 6 hours.

  • Cool to 0 °C and carefully quench with MeOH, followed by 2M HCl to break the boron-amine complex. Reflux for 1 hour.

  • Basify with 2M NaOH and extract with 10% MeOH/DCM.

  • Self-Validation System: Spot the crude mixture on a TLC plate and apply a Ninhydrin stain. A positive (purple/pink) spot upon heating definitively indicates the successful formation of the primary amine. IR will show the complete disappearance of the C≡N stretch.

Yield Optimization & Analytical Data

The following table summarizes the optimized parameters and expected analytical metrics for a self-validating scale-up workflow.

StepChemical TransformationKey ReagentsOptimal TempExpected YieldSelf-Validation / QC Metric
1 Cyanohydrin FormationTMSCN, ZnI₂, HCl0 °C to RT85 - 90%IR: Loss of C=O (1740 cm⁻¹), gain of C≡N (2230 cm⁻¹).
2 O-MethylationNaH, MeI0 °C to RT75 - 82%¹H-NMR: Appearance of sharp singlet at ~3.3 ppm (3H, -OCH₃).
3 Sulfide OxidationmCPBA (2.2 eq)0 °C to RT88 - 94%Starch-Iodide: Negative. LC-MS: +32 Da shift (M+H).
4 Nitrile ReductionBH₃·THFReflux (65 °C)65 - 75%TLC: Ninhydrin positive (purple). IR: Loss of C≡N stretch.

References

  • ChemicalBook. "(3-methoxy-1,1-dioxo-thietan-3-yl)methanamine hydrochloride CAS". ChemicalBook.
  • BenchChem. "Thietan-3-one | CAS 22131-92-6". Benchchem.
  • DOKUMEN.PUB. "Carbonyl Compounds: Reactants, Catalysts and Products [1 ed.]". DOKUMEN.PUB.
  • PubChem. "Thietan-3-one 1,1-dioxide | C3H4O3S | CID 20373750". National Institutes of Health (NIH).
  • ResearchGate. "Reduction of amides by boranes | Request PDF". ResearchGate.

Sources

Exploratory

Comprehensive Physicochemical and Analytical Profiling of (3-Methoxy-1,1-dioxo-thietan-3-yl)methanamine in Modern Drug Discovery

Executive Summary In contemporary medicinal chemistry, the strategic replacement of planar, metabolically labile, or highly lipophilic functional groups with sp3-rich bioisosteres is a proven tactic to improve drug-like...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the strategic replacement of planar, metabolically labile, or highly lipophilic functional groups with sp3-rich bioisosteres is a proven tactic to improve drug-like properties. (3-Methoxy-1,1-dioxo-thietan-3-yl)methanamine represents a highly specialized, gem-disubstituted building block designed for this exact purpose. This whitepaper provides an in-depth technical analysis of its exact mass, molecular weight, physicochemical properties, and field-proven protocols for its analytical validation and synthetic integration.

Quantitative Physicochemical Profiling

Understanding the precise mass and structural metrics of this thietane 1,1-dioxide derivative is critical for both stoichiometric accuracy during synthesis and high-resolution mass spectrometry (HRMS) validation.

The molecular weight (165.21 g/mol ) is calculated using standard, abundance-weighted atomic masses and is utilized for bulk synthetic calculations. Conversely, the exact mass (165.04596 Da) is derived exclusively from the most abundant monoisotopic elements ( 12 C, 1 H, 14 N, 16 O, 32 S) and is the target value for HRMS identification [1].

Table 1: Structural and Physicochemical Data Summary
PropertyValueCausality / Significance
Compound Name (3-Methoxy-1,1-dioxo-thietan-3-yl)methanaminePrimary amine enables rapid amide coupling.
CAS Registry Number 1785196-99-7 (Free base); 2940949-20-0 (HCl salt)HCl salt is preferred for benchtop stability.
Molecular Formula C 5​ H 11​ NO 3​ SLow molecular weight ideal for fragment-based design.
Molecular Weight 165.21 g/mol Required for molarity and yield calculations.
Exact Mass (Monoisotopic) 165.04596 DaCritical for sub-5 ppm mass accuracy in HRMS.
SMILES COC1(CN)CS(=O)(=O)C1Achiral, symmetrical core simplifies synthesis.
Fraction sp 3 (Fsp 3 ) 1.00Maximizes 3D character, improving aqueous solubility.

Structural Significance & Bioisosteric Rationale

The thietane 1,1-dioxide motif is highly valued as a non-classical bioisostere. It is frequently deployed to replace N-acylsulfonamides, carboxylic acids, or planar aryl rings [2]. The inclusion of the (3-methoxy-1,1-dioxo-thietan-3-yl)methanamine core into a drug scaffold directly addresses poor ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

By substituting a flat aromatic ring with this sp 3 -rich thietane core (Fsp 3 = 1.00), medicinal chemists can significantly lower the overall lipophilicity (LogP) while increasing intrinsic solubility. The gem-disubstitution at the C3 position (the methoxy and methanamine groups) locks the molecular conformation, providing a rigid, predictable 3D vector that minimizes off-target protein binding.

Bioisosterism A Planar Motif (e.g., Sulfonamide / Aryl) B Thietane 1,1-Dioxide Core (sp3-rich Bioisostere) A->B Isosteric Replacement C Improved ADME (Higher Solubility) B->C Decreases Lipophilicity D Enhanced 3D Vector (Reduced Off-Target) B->D Increases Fsp3

Logical relationship of thietane 1,1-dioxide bioisosteric replacement in drug design.

Analytical Characterization: Self-Validating HRMS Protocol

To ensure high-fidelity structural confirmation of (3-Methoxy-1,1-dioxo-thietan-3-yl)methanamine, a robust Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocol is required.

Self-Validating Mechanism: The protocol relies on the natural isotopic distribution of sulfur. While the base peak[M+H] + will appear at m/z 166.0532, the 34 S isotope (natural abundance ~4.4%) will reliably produce an [M+2+H] + peak at m/z 168.0490 [3]. The presence of this specific M+2 peak at ~4.4% relative intensity acts as a built-in validation metric, confirming the presence of the thietane core and ruling out isobaric contaminants.

Step-by-Step LC-HRMS Methodology
  • Sample Preparation: Dissolve 1.0 mg of the compound (HCl salt) in 1.0 mL of LC-MS grade Methanol/Water (50:50 v/v) to create a 1 mg/mL stock. Dilute to 1 µg/mL using 0.1% Formic Acid in water. Causality: Formic acid ensures the primary amine is fully protonated prior to ionization, maximizing signal intensity.

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a fast gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 3 minutes. Causality: The high polarity of the thietane amine means it will elute early; a rapid gradient prevents peak broadening.

  • Ionization (ESI+): Utilize positive Electrospray Ionization. Set the capillary voltage to 3.0 kV and desolvation temperature to 350°C.

  • Data Acquisition & Validation: Extract the ion chromatogram (EIC) for m/z 166.0532 (mass tolerance < 5 ppm). Validate the structure by confirming the presence of the m/z 168.0490 peak at ~4.4% of the base peak intensity.

LC_HRMS Sample 1. Sample Preparation (HCl salt in MeOH/H2O) LC 2. UHPLC Separation (C18 Column, 0.1% FA) Sample->LC ESI 3. ESI+ Ionization (Protonation to [M+H]+) LC->ESI TOF 4. HRMS Detection (Orbitrap / TOF) ESI->TOF Data 5. Data Validation (Target m/z 166.0532 & 34S Check) TOF->Data

Self-validating LC-HRMS analytical workflow for exact mass confirmation.

Synthetic Integration: Amide Coupling Workflow

The primary amine of this building block is typically utilized to form amide bonds with target carboxylic acids. The following protocol outlines a highly efficient, self-validating coupling strategy.

Self-Validating Mechanism: The reaction's success is continuously monitored via LC-MS by tracking the depletion of the m/z 166.05 starting material. Furthermore, the extraction protocol utilizes a specific 5% LiCl wash, which selectively removes the DMF solvent without compromising the highly polar thietane product.

Step-by-Step Amide Coupling Methodology
  • Activation of the Carboxylic Acid: In an oven-dried flask under nitrogen, dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration. Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

    • Causality: HATU rapidly forms a highly reactive O-Atab ester. DIPEA is required in excess to both drive the activation and neutralize the HCl salt of the thietane amine in the subsequent step.

  • Amine Addition: Add (3-Methoxy-1,1-dioxo-thietan-3-yl)methanamine hydrochloride [4] (1.1 eq) to the activated mixture. Stir at room temperature (20-25°C) for 2 hours.

    • Causality: The gem-disubstitution at C3 sterically shields the thietane core, preventing unwanted ring-opening side reactions and directing nucleophilic attack exclusively to the primary amine.

  • In-Process Validation: Aliquot 5 µL of the reaction mixture, dilute in 1 mL of Methanol, and inject into the LC-MS system. Confirm the complete disappearance of the m/z 166.05 peak.

  • Quenching & Specialized Extraction: Quench the reaction with saturated aqueous NaHCO 3​ . Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Combine the organic layers and wash vigorously with a 5% aqueous LiCl solution (3x).

    • Causality: DMF is highly miscible with EtOAc and will contaminate the final product. The 5% LiCl wash drastically increases the polarity of the aqueous phase, forcing DMF out of the organic layer while retaining the target molecule.

  • Purification: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (SiO 2​ , gradient of 0-10% Methanol in Dichloromethane).

References

  • Francisco, K. R., et al. "Structure property relationships of N-acylsulfonamides and related bioisosteres." European Journal of Medicinal Chemistry 218 (2021): 113399. URL:[Link]

  • Francisco, K. R., and Ballatore, C. "Thietanes and derivatives thereof in medicinal chemistry." Current Topics in Medicinal Chemistry 22.15 (2022): 1219. URL: [Link]

  • PubChem Compound Summary for CID 158980, Methionine Sulfoxide. National Center for Biotechnology Information. URL:[Link]

Foundational

The Electronic Properties and Bioisosteric Utility of Thietane Dioxide Scaffolds in Medicinal Chemistry

Executive Summary The transition from flat, sp2 -hybridized aromatic rings to three-dimensional, sp3 -rich scaffolds is a defining trend in modern drug discovery. While four-membered heterocycles like oxetanes and azetid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from flat, sp2 -hybridized aromatic rings to three-dimensional, sp3 -rich scaffolds is a defining trend in modern drug discovery. While four-membered heterocycles like oxetanes and azetidines have been extensively validated, thietane dioxides remain an underexplored yet highly privileged class of bioisosteres. By offering a unique combination of high polarity, low molecular weight, and marked three-dimensionality, the thietane dioxide core provides medicinal chemists with a powerful tool to modulate physicochemical properties, enhance metabolic stability, and optimize target binding vectors.

This technical guide explores the electronic properties of thietane dioxides, details their mechanistic rationale in drug design, and provides self-validating synthetic and evaluative protocols for their incorporation into drug discovery pipelines.

Electronic and Physicochemical Profiling

The unique utility of the thietane dioxide scaffold stems directly from its electronic structure. The sulfone group ( −SO2​− ) is strongly electron-withdrawing, but its incorporation into a strained four-membered ring fundamentally alters its behavior compared to acyclic counterparts.

Orbital Compression and Vector Projection

In a four-membered thietane ring, the internal C-S-C bond angle is highly compressed compared to an acyclic sulfone. This compression alters the hybridization of the sulfur atom, forcing the oxygen lone pairs into a highly specific and rigid spatial vector. Crucially,[1].

Unlike acyclic methyl sulfones, where free rotation around the C-S bond dilutes the directional hydrogen-bonding potential, the thietane dioxide locks the hydrogen-bond acceptor (HBA) vectors. This rigid projection enhances interactions with specific enzymatic pockets, a feature that has been successfully exploited in the design of novel therapeutics.

Lipophilicity and Polarity Modulation

Despite the highly polar nature of the sulfone moiety, the compact, lipophilic methylene bridges of the thietane ring balance the molecule's overall hydration shell. Experimental data indicates that[2]. This slight reduction in lipophilicity, combined with an increased topological polar surface area (TPSA), makes thietane dioxides excellent candidates for improving the aqueous solubility of highly lipophilic lead compounds without sacrificing membrane permeability.

Comparative Physicochemical Data

To guide scaffold selection, the following table summarizes the key physicochemical differences between thietane dioxide and common bioisosteric alternatives.

PropertyThietane DioxideOxetaneCyclobutaneDimethyl Sulfone
LogD (approx. baseline) 0.70.81.95-0.1
H-Bond Acceptors (HBA) 2102
Ring Strain (kcal/mol) ~26.0~25.5~26.5N/A
3D Vector Rigidity High (Locked 90° out-of-plane)ModerateModerateLow (Free rotation)
Metabolic Stability Excellent (Resistant to oxidation)Good (Prone to ring-opening)GoodExcellent

Mechanistic Rationale in Drug Design

The decision to incorporate a thietane dioxide is rarely arbitrary; it is driven by specific structural and electronic requirements within the target binding site.

Carboxylic Acid Bioisosterism

Carboxylic acids are ubiquitous in drugs but often suffer from poor membrane permeability and rapid Phase II metabolism (glucuronidation). Thietane dioxide derivatives have been successfully utilized as [1]. The strong inductive electron-withdrawing effect of the cyclic sulfone pulls electron density through the sigma framework, effectively lowering the pKa of adjacent protons or 3-position hydroxyl groups, thus mimicking the pharmacophore of a carboxylic acid while evading standard metabolic liabilities.

Exploiting the "Expanded Sulfone" in Kinase and Antibacterial Targets

Thietane dioxides can be conceptualized as "expanded sulfones." In the development of[1]. The added steric bulk of the methylene bridges filled an adjacent hydrophobic micro-pocket, driving binding affinity through both enthalpic (H-bonding) and entropic (hydrophobic effect) gains. Similar rationale has been applied to[1].

G A Acyclic Sulfone (Flexible, Poor 3D) C Thietane Dioxide (Rigid, High Polarity) A->C Cyclization & Vector Shift B Oxetane (Lower Polarity) B->C Oxidation & Isosteric Swap D Enhanced Target Affinity (e.g., LpxC, PI3K-alpha) C->D H-Bonding Optimization

Caption: Bioisosteric evolution towards the thietane dioxide scaffold.

Synthetic and Evaluative Methodologies

To ensure reproducibility and reliability, the following protocols outline a self-validating system for synthesizing and evaluating thietane dioxide scaffolds.

Protocol: Synthesis of 3,3-Disubstituted Thietane Dioxides via Carbocation Intermediates

Historically, functionalizing the 3-position of thietane rings was challenging due to ring-opening side reactions. A modern, divergent approach utilizes[1].

Causality Note: The use of elevated temperatures ( 110∘C ) in this protocol is not merely to accelerate the reaction; it is a thermodynamic necessity.[1]. High heat overcomes the activation energy barrier for carbocation formation on the strained ring while kinetically favoring rapid nucleophilic trapping over the competitive elimination pathway.

Step-by-Step Methodology:

  • Precursor Preparation: Begin with commercially available thietan-3-one. React with the desired Grignard or organolithium reagent at −78∘C in anhydrous THF to yield the tertiary thietanol dioxide intermediate.

  • Catalyst Preparation: In a flame-dried Schlenk tube under inert argon atmosphere, add the tertiary thietanol dioxide (1.0 equiv) and the nucleophile (e.g., an electron-rich arene or thiol, 1.5 equiv).

  • Acid Catalysis: Add a catalytic amount of Calcium-based Lewis acid or a Brønsted acid (e.g., Tf2​NH , 10 mol%) dissolved in anhydrous toluene.

  • Thermal Activation: Seal the tube and heat the reaction mixture to 110∘C for 12–24 hours. Monitor consumption of the starting material via LC-MS.

  • Workup & Isolation: Cool to room temperature, quench with saturated aqueous NaHCO3​ , and extract with ethyl acetate. Purify the resulting 3,3-disubstituted thietane dioxide via flash column chromatography.

G S1 Thietan-3-one S2 Grignard Addition (C-C Bond Formation) S1->S2 S3 Tertiary Thietanol Dioxide S2->S3 S4 Lewis Acid Catalysis (110 °C, Toluene) S3->S4 Thermal Activation S5 Nucleophilic Trapping (Arenes/Thiols) S4->S5 Carbocation Intermediate S6 3,3-Disubstituted Thietane Dioxide S5->S6

Caption: Step-by-step synthetic workflow for 3,3-disubstituted thietane dioxides.

Protocol: Acidic Stability Assessment

A critical requirement for orally administered drugs is stability in the gastric environment. Strained four-membered rings can be susceptible to acid-catalyzed ring-opening.

Causality Note: Assessing stability in 1 M HCl at 37∘C directly mimics the harshest conditions of the human stomach.[3].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5 mg of the synthesized thietane dioxide derivative in 0.5 mL of a co-solvent (e.g., DMSO or acetonitrile) to ensure solubility.

  • Acid Exposure: Add 4.5 mL of 1 M HCl (aqueous) to the solution.

  • Incubation: Incubate the mixture in a shaker bath at 37∘C for 24 hours.

  • Analysis: Neutralize an aliquot with 1 M NaOH, extract with dichloromethane, and analyze via quantitative NMR (qNMR) using an internal standard (e.g., 1,3,5-trimethoxybenzene) to confirm the absence of ring-opened degradation products.

Conclusion

Thietane dioxides represent a highly versatile, yet underutilized, structural motif in the medicinal chemist's toolkit. By understanding the fundamental electronic properties of the strained sulfone ring—specifically its ability to lock hydrogen-bond acceptor vectors and modulate local pKa—researchers can rationally design bioisosteres that overcome the limitations of traditional functional groups. Supported by robust, modern synthetic methodologies that enable late-stage functionalization, the thietane dioxide scaffold is poised to play a critical role in the next generation of small-molecule therapeutics.

References

  • Synthesis of 3,3-Disubstituted Thietane Dioxides. The Journal of Organic Chemistry, 2024. URL: [Link]

  • Functionalized Thietanes: an Overlooked Class of Building Blocks for Drug Discovery. ChemRxiv, 2025. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for Amide Coupling with (3-Methoxy-1,1-dioxo-thietan-3-yl)methanamine

Introduction & Mechanistic Rationale The incorporation of highly polar, sp³-rich heterocycles is a cornerstone of modern medicinal chemistry. The (3-methoxy-1,1-dioxo-thietan-3-yl)methanamine building block [1] is increa...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The incorporation of highly polar, sp³-rich heterocycles is a cornerstone of modern medicinal chemistry. The (3-methoxy-1,1-dioxo-thietan-3-yl)methanamine building block [1] is increasingly utilized as a sophisticated bioisostere to improve metabolic stability, reduce lipophilicity (clogP), and introduce critical three-dimensionality into drug candidates [2].

However, achieving efficient amide bond formation with this specific amine presents two distinct chemical hurdles:

  • Steric Hindrance (Neopentyl-like Shielding): The amine is situated adjacent to a fully substituted C3 carbon on the thietane ring, which bears both a methoxy group and the bulky thietane scaffold itself. This creates a highly congested trajectory for nucleophilic attack.

  • Electronic Deactivation: The 1,1-dioxide (sulfone) moiety is strongly electron-withdrawing. Through inductive effects, it pulls electron density away from the primary amine, significantly dampening its nucleophilicity.

The Solution: HATU-Mediated Anchimeric Assistance

To overcome these dual constraints, the uronium-based coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the reagent of choice[3].

Unlike traditional carbodiimides (e.g., EDC) or phosphonic anhydrides (e.g., T3P), HATU generates a highly reactive 7-azabenzotriazole (HOAt) active ester. The causality behind its success lies in the neighboring group effect . The pyridine-like nitrogen at the 7-position of the HOAt leaving group provides critical anchimeric assistance—acting as a hydrogen-bond acceptor to pre-organize the incoming hindered amine. This pre-organization drastically lowers the activation energy of the transition state, forcing the coupling to proceed despite severe steric and electronic penalties [4].

Reagent Selection Matrix

To ensure self-validating experimental design, it is critical to select the correct coupling system. The table below summarizes the quantitative and qualitative data driving reagent selection for this specific substrate.

Coupling ReagentActivation IntermediateEfficacy for Hindered AminesEpimerization RiskByproduct RemovalRecommendation
HATU HOAt Active EsterExcellent (Anchimeric assistance)Very LowModerate (Aqueous wash)Optimal for Discovery
T3P Mixed AnhydrideModerateLowVery Easy (Water soluble)Alternative for Scale-up
EDC/HOBt HOBt Active EsterPoor to ModerateModerateEasy (Aqueous wash)Not Recommended

Experimental Workflow Visualization

The following diagram illustrates the mechanistic workflow and transition state logic for the HATU-mediated coupling of (3-methoxy-1,1-dioxo-thietan-3-yl)methanamine.

G Acid 1. Carboxylic Acid + HATU + DIPEA ActiveEster 2. HOAt Active Ester (Activated Intermediate) Acid->ActiveEster Deprotonation & Activation TS 4. Anchimeric Assistance (7-N H-Bonding Transition State) ActiveEster->TS Amine Addition Amine 3. (3-Methoxy-1,1-dioxo-thietan-3-yl)methanamine (Hindered Nucleophile) Amine->TS Product 5. Target Amide + Tetramethylurea + HOAt TS->Product Amide Bond Formation

Workflow of HATU-mediated amide coupling with sterically hindered thietane amines.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the amine addition step until the active ester formation is analytically confirmed.

Materials Required
  • Amine: (3-Methoxy-1,1-dioxo-thietan-3-yl)methanamine hydrochloride (1.2 equiv)

  • Carboxylic Acid: Substrate of interest (1.0 equiv)

  • Coupling Reagent: HATU (1.3 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.0 - 4.0 equiv)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (0.1 M to 0.2 M)

Step-by-Step Methodology

Step 1: Pre-Activation of the Carboxylic Acid

  • Charge a flame-dried, nitrogen-flushed round-bottom flask with the carboxylic acid (1.0 equiv) and anhydrous DMF to achieve a 0.15 M concentration.

  • Add DIPEA (2.0 equiv). Rationale: DIPEA is sterically hindered and non-nucleophilic, preventing premature degradation of the active ester while possessing sufficient basicity (pKa ~10.1) to deprotonate the acid [3].

  • Add HATU (1.3 equiv) in one portion at room temperature (20–25 °C).

  • Self-Validation Check: Stir for 15–30 minutes. Withdraw a 5 µL aliquot, quench in methanol, and analyze via LC-MS. You must observe the mass of the HOAt-active ester or the methyl ester (from the quench) before proceeding.

Step 2: Preparation and Addition of the Amine

  • In a separate vial, suspend the (3-methoxy-1,1-dioxo-thietan-3-yl)methanamine hydrochloride salt (1.2 equiv) in a minimal volume of DMF.

  • Add DIPEA (1.5 equiv) to this vial to liberate the free base. Rationale: Failing to fully neutralize the hydrochloride salt will leave the amine protonated and entirely unreactive.

  • Transfer the free-based amine solution dropwise into the main reaction flask containing the pre-activated ester.

Step 3: Coupling and Monitoring

  • Stir the reaction mixture at room temperature. Due to the steric bulk of the thietane system, the reaction may require 4 to 16 hours to reach completion.

  • Monitor the consumption of the HOAt-active ester via LC-MS.

  • Troubleshooting: If the reaction stalls at <50% conversion after 4 hours, do not add more HATU (which can lead to guanidinylation of the amine). Instead, gently warm the reaction to 40 °C to overcome the steric activation barrier.

Step 4: Workup and Purification

  • Quench the reaction by adding saturated aqueous NaHCO₃ (equal volume to the reaction mixture).

  • Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

  • Wash the combined organic layers sequentially with 5% aqueous LiCl (to remove DMF), 0.1 M HCl (to remove residual DIPEA and unreacted amine), and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (typically utilizing a gradient of Hexanes/Ethyl Acetate or DCM/MeOH) to yield the pure target amide.

References

  • Title: (3-methoxy-1,1-dioxo-thietan-3-yl)methanamine Catalog Information Source: Synthonix, Inc. URL: [Link]

  • Title: The Discovery of GS-1291269: A Neutral Ketohexokinase (KHK) Inhibitor with an Unusual Thietane Amine Functional Group Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution Source: Organic Process Research & Development (ACS Publications) URL: [Link]

Application

Application Note: Reductive Amination Strategies for (3-Methoxy-1,1-dioxo-thietan-3-yl)methanamine

Executive Summary In modern drug development, the incorporation of sp³-rich, polar motifs is a proven strategy for improving the physicochemical properties of drug candidates. The thietane 1,1-dioxide ring system is high...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development, the incorporation of sp³-rich, polar motifs is a proven strategy for improving the physicochemical properties of drug candidates. The thietane 1,1-dioxide ring system is highly valued in medicinal chemistry as a stable, highly polar bioisostere that enhances metabolic stability and aqueous solubility [1]. Specifically, (3-Methoxy-1,1-dioxo-thietan-3-yl)methanamine serves as a versatile building block for introducing this motif via N-alkylation.

However, the structural topology of this molecule presents a significant synthetic challenge. The primary amine is tethered to a fully substituted, quaternary C3 carbon, rendering it a sterically hindered, "neopentyl-like" amine [2]. This application note details the mechanistic rationale and validated protocols required to successfully perform reductive aminations with this hindered substrate, ensuring high yields and operational self-validation.

Mechanistic Rationale & Causality

Reductive amination is typically a seamless one-pot process involving imine condensation followed by hydride reduction. However, the extreme steric bulk surrounding the amine in (3-Methoxy-1,1-dioxo-thietan-3-yl)methanamine drastically decelerates the initial condensation step.

  • The Failure of Standard Conditions: Traditional direct reductive amination using Sodium Triacetoxyborohydride ( NaBH(OAc)3​ ) in 1,2-dichloroethane (DCE) relies on the rapid, spontaneous formation of an imine or iminium intermediate. While highly effective for unhindered systems, NaBH(OAc)3​ often fails or delivers poor yields with sterically hindered amines because the reduction of the carbonyl starting material outpaces the sluggish imine condensation [3].

  • The Titanium(IV) Isopropoxide Solution: To overcome this thermodynamic barrier, a stepwise approach is required. Titanium(IV) isopropoxide ( Ti(OiPr)4​ ) acts as both a powerful Lewis acid and a water scavenger. It coordinates with the carbonyl oxygen, dramatically increasing its electrophilicity, and drives the equilibrium forward by forming a stable titanium-imine complex and isopropanol [4].

  • Hydride Selection: Because the resulting titanium-imine complex is highly stable, weak hydride donors like NaBH(OAc)3​ are insufficient. The more reactive Sodium Borohydride ( NaBH4​ ) must be deployed in the second step to achieve efficient hydride transfer [4].

Comparative Efficacy of Reducing Agents

To guide experimental design, the following table summarizes the quantitative performance metrics of various reductive amination systems when applied to neopentyl-like hindered amines.

Reagent SystemImine Condensation RateFunctional Group ToleranceYield (Hindered Amines)Optimal Substrate Scope
NaBH(OAc)3​ / DCE SlowHigh (Tolerates reducible groups)< 30%Highly reactive, unhindered aliphatic aldehydes
NaBH3​CN / MeOH / H+ ModerateModerate40 - 60%Mildly hindered aldehydes
Ti(OiPr)4​ then NaBH4​ Fast (Irreversibly forced)Low-Moderate85 - 95% Sterically hindered ketones and neopentyl amines

Reaction Workflow Visualization

ReductiveAmination N1 Hindered Amine + Carbonyl N2 Ti(OiPr)4 Lewis Acid Activation N1->N2 THF, 25°C N3 Titanium-Imine Intermediate N2->N3 - iPrOH N4 NaBH4 Reduction (Hydride Transfer) N3->N4 EtOH, 25°C N5 N-Alkylated Thietane Dioxide N4->N5 H2O Quench

Workflow of Ti(OiPr)4-mediated reductive amination for sterically hindered amines.

Validated Experimental Protocols

Protocol A: Ti(OiPr)4​ -Mediated Stepwise Reductive Amination (Gold Standard)

This is the recommended protocol for reacting (3-Methoxy-1,1-dioxo-thietan-3-yl)methanamine with enolizable or sterically hindered aldehydes and ketones [4].

Step 1: Titanium-Imine Complex Formation

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar and an argon balloon, dissolve (3-Methoxy-1,1-dioxo-thietan-3-yl)methanamine (1.0 equiv, typically 1.0 mmol) and the target carbonyl compound (1.1 equiv) in anhydrous Tetrahydrofuran (THF) (5.0 mL).

  • Activation: Inject Titanium(IV) isopropoxide (1.5 equiv) dropwise via syringe at room temperature.

  • Causality Check: The solution will typically turn yellow or orange, indicating the formation of the titanium-imine complex. Stir the mixture at room temperature for 12 hours. Do not proceed until TLC or GC-MS confirms the disappearance of the starting carbonyl.

Step 2: Hydride Reduction 4. Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add absolute Ethanol (EtOH) (5.0 mL) to the flask. 5. Hydride Addition: Carefully add Sodium Borohydride ( NaBH4​ ) (1.5 equiv) in small portions to manage the evolution of hydrogen gas. 6. Completion: Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 2–4 hours.

Step 3: Workup & Self-Validation 7. Quenching (Critical Step): Quench the reaction by adding water (2.0 mL). Causality: Water hydrolyzes the titanium complex, generating a thick, white precipitate of titanium dioxide ( TiO2​ ). 8. Filtration: To prevent severe emulsions during extraction, add a pad of Celite to a sintered glass funnel and filter the suspension. Wash the filter cake thoroughly with Ethyl Acetate (EtOAc) (3 × 15 mL). 9. Isolation: Transfer the filtrate to a separatory funnel, wash with brine (15 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify the crude product via flash column chromatography.

Protocol B: Direct Reductive Amination with NaBH(OAc)3​ (For Unhindered Aldehydes)

If the target electrophile is a highly reactive, unhindered aliphatic aldehyde, this milder, one-pot protocol can be utilized to preserve sensitive functional groups [3].

  • Reaction Setup: Dissolve (3-Methoxy-1,1-dioxo-thietan-3-yl)methanamine (1.0 equiv) and the unhindered aldehyde (1.05 equiv) in anhydrous 1,2-Dichloroethane (DCE) (0.2 M concentration).

  • Reduction: Add Sodium Triacetoxyborohydride ( NaBH(OAc)3​ ) (1.4 equiv) in a single portion at room temperature. Note: Acetic acid is generally not required for aldehydes and should be avoided to prevent background degradation of the thietane ring.

  • Monitoring: Stir the opaque suspension at room temperature for 4–12 hours. Monitor the reaction via LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ (10 mL). Extract the aqueous layer with Dichloromethane (DCM) (3 × 10 mL). Combine the organic layers, wash with brine, dry over MgSO4​ , and concentrate in vacuo.

References

  • Synthesis of 3,3-Disubstituted Thietane Dioxides Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Parallel Solution-Phase Synthesis of Urea and Amide Library Source: Molecules (MDPI) URL:[Link]

Method

Application Note: Scalable Synthesis and Process Optimization of (3-Methoxy-1,1-dioxo-thietan-3-YL)methanamine

Target Audience: Process Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Compound Identifiers: CAS 1785196-99-7 (Free Base)[1], CAS 2940949-20-0 (HCl Salt)[2] Introduction and Strategic Rati...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Compound Identifiers: CAS 1785196-99-7 (Free Base)[1], CAS 2940949-20-0 (HCl Salt)[2]

Introduction and Strategic Rationale

The incorporation of sp³-rich, highly polar, and low-molecular-weight building blocks is a cornerstone of modern drug discovery, aimed at improving pharmacokinetic profiles and escaping "flatland" (the over-reliance on planar aromatic rings). The (3-methoxy-1,1-dioxo-thietan-3-yl)methanamine motif serves as a highly functionalized, metabolically stable bioisostere for morpholines, piperazines, and other standard polar groups.

This application note details a robust, scalable, three-step synthetic route designed to transition this building block from milligram-scale medicinal chemistry discovery to multi-kilogram process development. The protocols emphasize thermodynamic control, safety-by-design (avoiding hazardous reagents like mCPBA or stoichiometric borane at scale), and self-validating analytical endpoints.

Retrosynthetic Analysis and Workflow

The optimal scalable route avoids the direct epoxidation of the highly electron-deficient 3-thietanone 1,1-dioxide. Instead, it utilizes a Strecker-type cyanation approach followed by etherification and controlled reduction.

Route SM 3-Thietanone Int1 3-Thietanone 1,1-dioxide SM->Int1 Oxone, H2O/MeOH Controlled Exotherm Int2 3-Methoxy-1,1-dioxo- thietane-3-carbonitrile Int1->Int2 1. TMSCN, Cat. ZnI2 2. MeI, NaH, THF API (3-Methoxy-1,1-dioxo- thietan-3-yl)methanamine Int2->API H2 (50 psi), Raney-Ni NH3/MeOH

Caption: Three-step scalable synthesis workflow for (3-Methoxy-1,1-dioxo-thietan-3-YL)methanamine.

Scale-Up Protocols and Mechanistic Causality

Step 1: Oxidation to 3-Thietanone 1,1-dioxide

Objective: Convert the sulfide to a sulfone without triggering Baeyer-Villiger-type side reactions or thermal runaway.

  • Causality & Reagent Selection: While m-chloroperoxybenzoic acid (mCPBA) is common in bench chemistry, it poses severe shock and thermal hazards at scale. Potassium peroxymonosulfate (Oxone®) in an aqueous/methanolic system is selected for its inherently safer thermal profile and ease of byproduct removal (water-soluble sulfate salts).

  • Protocol:

    • Charge a jacketed reactor with 3-thietanone (1.0 eq) and a 1:1 mixture of MeOH/H₂O (10 volumes).

    • Cool the mixture to 0 °C.

    • Prepare an aqueous solution of Oxone (2.2 eq). Crucial Step: Dose the Oxone solution via an addition funnel over 4 hours, maintaining the internal temperature strictly below 15 °C to manage the delayed exotherm typical of sulfide oxidations.

    • Stir at ambient temperature for 12 hours.

    • Quench residual oxidant with saturated aqueous Na₂SO₃.

    • Extract with 2-Methyltetrahydrofuran (2-MeTHF). Causality: 2-MeTHF is chosen over DCM for its superior environmental profile and better phase separation with highly polar sulfones.

  • Self-Validation System:

    • In-process control (IPC): GC-MS monitoring for the disappearance of the starting material (m/z 88) and the intermediate sulfoxide.

    • Endpoint: ¹H NMR (CDCl₃) shows a distinct downfield shift of the methylene protons to ~4.4 ppm.

Step 2: Cyanohydrin Formation and Etherification

Objective: Establish the quaternary center at the 3-position.

  • Causality & Reagent Selection: Direct use of KCN/HCN is avoided due to toxicity and gas evolution risks. Trimethylsilyl cyanide (TMSCN) with a Lewis acid catalyst (ZnI₂) provides a safe, high-yielding conversion to the silylated cyanohydrin, which is subsequently methylated.

  • Protocol:

    • Charge 3-thietanone 1,1-dioxide (1.0 eq) and anhydrous THF (8 volumes) under N₂.

    • Add catalytic ZnI₂ (0.05 eq) followed by dropwise addition of TMSCN (1.1 eq) at 10 °C. Stir for 2 hours.

    • In a separate vessel, prepare a slurry of NaH (1.5 eq, 60% dispersion in mineral oil) in THF at 0 °C. Note: For >10 kg scale, replace NaH with KHMDS to mitigate hydrogen gas evolution risks.

    • Transfer the silylated intermediate to the base suspension, followed by Methyl Iodide (MeI, 1.5 eq).

    • Warm to 25 °C and stir for 6 hours. Quench carefully with cold water.

  • Self-Validation System:

    • IPC: IR spectroscopy of the organic layer. The appearance of a sharp nitrile stretch at ~2240 cm⁻¹ and disappearance of the carbonyl stretch (~1780 cm⁻¹) confirms the quaternary center formation.

Step 3: Nitrile Reduction to Methanamine

Objective: Reduce the nitrile to a primary amine without cleaving the thietane ring.

  • Causality & Reagent Selection: Lithium aluminum hydride (LAH) or borane (BH₃) are standard for nitrile reductions but are pyrophoric and generate massive volumes of hydrogen gas upon quenching. Catalytic hydrogenation using Raney-Nickel in methanolic ammonia is highly scalable, prevents secondary amine formation, and leaves the sulfone intact.

  • Protocol:

    • Charge a pressure reactor with the intermediate nitrile (1.0 eq) and 7 N NH₃ in Methanol (10 volumes). Causality: The high concentration of ammonia suppresses the formation of dimeric secondary amines by trapping the intermediate imine.

    • Add Raney-Nickel catalyst (20% w/w, washed with MeOH).

    • Pressurize the reactor with H₂ gas to 50 psi.

    • Stir vigorously at 40 °C until hydrogen uptake ceases (typically 8-10 hours).

    • Filter the catalyst through a Celite pad under an inert atmosphere (Raney-Ni is pyrophoric when dry).

    • Concentrate the filtrate. To isolate the stable HCl salt (CAS 2940949-20-0)[2], dissolve the crude free base in EtOAc and dose with 2M HCl in diethyl ether until precipitation is complete.

  • Self-Validation System:

    • IPC: HPLC-UV (210 nm) for the disappearance of the nitrile peak.

    • Endpoint: ¹³C NMR (D₂O) confirms the presence of the methoxy carbon (~52 ppm) and the newly formed aminomethyl carbon (~45 ppm).

Quantitative Scale-Up Metrics

The following table summarizes the process metrics achieved during a 500-gram pilot scale-up, demonstrating the efficiency and environmental viability of the optimized route.

Synthesis StepYield (%)Purity (HPLC, AUC)E-Factor (kg waste / kg product)Critical Quality Attribute (CQA)
1. Oxidation88%>98.5%12.4Residual peroxide < 10 ppm
2. Cyanation/Methylation76%>97.0%18.2Complete conversion of ketone
3. Reduction (HCl Salt)82%>99.2%8.5Secondary amine impurity < 0.5%
Overall Process 54.8% >99.0% ~39.1 Conforms to structure

References

  • Synthonix: Chemical Database Entry for (3-methoxy-1,1-dioxo-thietan-3-yl)methanamine (CAS 1785196-99-7). Synthonix.com. Available at:[Link]

Sources

Application

Application Notes &amp; Protocols for the Agrochemical Evaluation of (3-Methoxy-1,1-dioxo-thietan-3-YL)methanamine

Abstract: This guide provides a comprehensive framework for the evaluation of (3-Methoxy-1,1-dioxo-thietan-3-YL)methanamine, a novel chemical entity, for potential applications in agrochemical development. The document o...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This guide provides a comprehensive framework for the evaluation of (3-Methoxy-1,1-dioxo-thietan-3-YL)methanamine, a novel chemical entity, for potential applications in agrochemical development. The document outlines the scientific rationale for investigating this scaffold, drawing upon principles of bioisosterism and the established bioactivity of sulfone-containing molecules.[1][2] Detailed, field-proven protocols are provided for a multi-tiered screening cascade, including herbicidal, fungicidal, and insecticidal bioassays. Furthermore, this guide addresses subsequent steps in the research and development pipeline, including preliminary mechanism of action (MoA) studies and foundational formulation development strategies. The methodologies are designed to be self-validating, ensuring researchers can generate reliable and reproducible data to assess the compound's potential as a new crop protection agent.

Scientific Rationale & Strategic Overview

The discovery of new agrochemical active ingredients is critical for addressing global food security, managing pesticide resistance, and meeting evolving regulatory standards.[3] The chemical scaffold (3-Methoxy-1,1-dioxo-thietan-3-YL)methanamine presents a compelling starting point for investigation based on several key principles of modern agrochemical design.

  • The Thietane Dioxide Core: Four-membered heterocycles like thietanes and their oxidized forms are gaining interest in medicinal and agrochemistry.[4] The thietane-1,1-dioxide (a cyclic sulfone) moiety introduces a compact, three-dimensional, and highly polar motif. This is advantageous for exploring novel chemical space and can modulate critical physicochemical properties such as solubility and metabolic stability.[5] The rigid, non-planar structure of the thietane ring can also enforce specific vectoral orientations of its substituents, potentially leading to highly selective interactions with biological targets.

  • Bioisosteric Potential: The sulfone group is a cornerstone in numerous commercial agrochemicals.[6][7][8] The thietane dioxide scaffold can be considered a bioisosteric replacement for more common structural motifs, a strategy proven to enhance potency, refine selectivity, and secure novel intellectual property.[9][10][11] For instance, it can act as a conformationally restricted analogue of an isopropyl sulfone or a more polar substitute for a gem-dimethyl group.

  • Embedded Functionality: The primary amine and methoxy groups offer versatile handles for synthetic modification, enabling the rapid generation of a chemical library to explore structure-activity relationships (SAR). The amine provides a basic center that can be crucial for target binding or for formulation as a salt to improve water solubility.

This document outlines a logical, phased approach to systematically evaluate the biological activity of this novel scaffold.

Proposed Synthesis Pathway

A reliable supply of the parent compound is the prerequisite for any screening campaign. The following protocol outlines a plausible synthetic route based on established chemical transformations of thietane derivatives.[4][12]

Protocol 2.1: Synthesis of (3-Methoxy-1,1-dioxo-thietan-3-YL)methanamine

Causality: This multi-step synthesis begins with the commercially available thietan-3-one. The key steps involve nucleophilic addition to form a cyanohydrin, followed by reduction to the amine, protection, methylation, oxidation of the sulfide to the sulfone, and final deprotection. Each step is chosen for its reliability and scalability.

Step 1: Cyanohydrin Formation

  • To a stirred solution of thietan-3-one (1.0 eq) in dichloromethane (DCM) at 0 °C, add trimethylsilyl cyanide (TMSCN) (1.1 eq).

  • Add a catalytic amount of zinc iodide (ZnI₂, 0.05 eq).

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor reaction completion by TLC or LC-MS.

  • Upon completion, quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3x), combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude TMS-protected cyanohydrin.

Step 2: Reduction to Primary Amine

  • Dissolve the crude product from Step 1 in anhydrous tetrahydrofuran (THF).

  • Add this solution dropwise to a stirred suspension of lithium aluminum hydride (LAH) (2.5 eq) in THF at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 6 hours.

  • Cool the reaction to 0 °C and quench sequentially by the dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

  • Filter the resulting solids and wash thoroughly with THF.

  • Concentrate the filtrate to yield crude (3-hydroxythietan-3-yl)methanamine.

Step 3: Amine Protection & Methylation

  • Dissolve the crude amine from Step 2 in DCM and cool to 0 °C.

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) and triethylamine (1.2 eq). Stir at room temperature for 4 hours.

  • Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer and concentrate to yield the Boc-protected intermediate.

  • Dissolve the Boc-protected alcohol in anhydrous THF and cool to 0 °C. Add sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) portion-wise.

  • Stir for 30 minutes, then add methyl iodide (MeI) (1.2 eq) dropwise.

  • Allow the reaction to stir at room temperature overnight. Quench with saturated aqueous NH₄Cl and extract with ethyl acetate. Purify by column chromatography to yield the Boc-protected methoxy ether.

Step 4: Oxidation to Sulfone

  • Dissolve the product from Step 3 in a mixture of methanol and water.

  • Add Oxone® (potassium peroxymonosulfate) (2.2 eq) in portions at room temperature.

  • Stir vigorously for 24 hours. The formation of a white precipitate indicates product formation.

  • Filter the solid, wash with water, and dry under vacuum to obtain the Boc-protected sulfone.[7]

Step 5: Deprotection

  • Dissolve the Boc-protected sulfone in DCM.

  • Add trifluoroacetic acid (TFA) (10 eq) and stir at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in a minimal amount of water and basify with 2M NaOH.

  • Extract with ethyl acetate, dry the organic layer, and concentrate to yield the final product, (3-Methoxy-1,1-dioxo-thietan-3-YL)methanamine. Confirm structure and purity via ¹H NMR, ¹³C NMR, and HRMS.

Synthesis_Workflow Thietanone Thietan-3-one Cyanohydrin TMS-Cyanohydrin Thietanone->Cyanohydrin 1. TMSCN, ZnI₂ Amine (3-hydroxythietan-3-yl)methanamine Cyanohydrin->Amine 2. LAH BocEther Boc-Protected Methoxy Ether Amine->BocEther 3. Boc₂O 4. NaH, MeI BocSulfone Boc-Protected Sulfone BocEther->BocSulfone 5. Oxone® FinalProduct (3-Methoxy-1,1-dioxo-thietan-3-YL)methanamine BocSulfone->FinalProduct 6. TFA

Caption: Proposed synthetic workflow for the target compound.

Agrochemical Screening Cascade

A tiered screening approach is the most resource-efficient method for evaluating a new compound. The primary screen uses a single, high concentration to identify any biological activity, followed by secondary screens to determine dose-response relationships and spectrum of activity.

Screening_Cascade cluster_0 Primary Screen (High-Throughput) cluster_1 Secondary Screen (Dose-Response) cluster_2 Tertiary Screen & MoA Primary Test Compound @ 100-200 ppm Herbicidal Herbicidal Assay (Pre- & Post-emergence) Primary->Herbicidal Fungicidal Fungicidal Assay (Mycelial Growth) Primary->Fungicidal Insecticidal Insecticidal Assay (Contact & Ingestion) Primary->Insecticidal DoseResponse Determine EC₅₀ / LC₅₀ / GR₅₀ (6-8 Concentrations) MoA Mechanism of Action Studies Spectrum & Selectivity DoseResponse->MoA If potent Herbicidal->DoseResponse If >80% activity Fungicidal->DoseResponse If >80% activity Insecticidal->DoseResponse If >80% activity

Caption: Tiered agrochemical screening workflow.

Protocol 3.1: Primary Herbicidal Activity Screen

Causality: This whole-plant bioassay is designed to detect both pre-emergence (soil-applied) and post-emergence (foliar-applied) herbicidal activity against representative monocot and dicot weed species.[13] Using whole plants is crucial as it accounts for compound uptake, translocation, and metabolism, which cannot be assessed in vitro.[14]

Materials:

  • Weed species: Barnyardgrass (Echinochloa crus-galli), Ryegrass (Lolium perenne), Velvetleaf (Abutilon theophrasti), and Radish (Raphanus sativus).

  • Potting medium (soil:sand:peat mix).

  • Test compound stock solution (e.g., 10,000 ppm in acetone or DMSO).

  • Spray chamber calibrated to deliver 200 L/ha.

  • Greenhouse with controlled temperature (25°C/18°C day/night) and light (16h photoperiod).

Procedure:

  • Plant Preparation: Sow seeds of each weed species in 4-inch pots. For post-emergence tests, grow plants until they reach the two- to three-leaf stage. For pre-emergence tests, use freshly sown pots.[13]

  • Application Solution Preparation: Prepare a spray solution of the test compound at 200 ppm (equivalent to ~400 g ai/ha) in a water/acetone mixture containing a non-ionic surfactant.

  • Pre-Emergence Application: Place the freshly sown pots in the spray chamber and apply the treatment evenly to the soil surface.

  • Post-Emergence Application: Apply the treatment to the foliage of the two-to-three leaf stage plants until runoff.[13]

  • Controls: Include a negative control (solvent + surfactant only) and a positive control (commercial standard herbicide, e.g., Glyphosate for post-emergence, Pyroxasulfone for pre-emergence).[15]

  • Incubation and Evaluation: Transfer pots to the greenhouse. Water sub-suface to avoid washing the compound off. Evaluate phytotoxicity at 3, 7, and 14 days after treatment (DAT) using a visual rating scale (0% = no effect, 100% = complete plant death).

Protocol 3.2: Primary Fungicidal Activity Screen (In Vitro)

Causality: This amended agar assay is a rapid and cost-effective method to determine direct antifungal activity by measuring the inhibition of mycelial growth.[16][17] It is a standard first-tier screen for discovering new fungicidal modes of action.[18]

Materials:

  • Fungal pathogens: Botrytis cinerea, Fusarium graminearum, Pythium ultimum, Rhizoctonia solani.

  • Potato Dextrose Agar (PDA).

  • Test compound stock solution (10,000 ppm in DMSO).

  • Sterile petri dishes (90 mm).

  • Sterile cork borer (5 mm).

Procedure:

  • Medium Preparation: Autoclave PDA and cool to 50-55 °C in a water bath.

  • Add the test compound stock solution to the molten PDA to achieve a final concentration of 100 ppm. Mix thoroughly and pour into petri dishes.

  • Prepare control plates containing an equivalent amount of DMSO.

  • Inoculation: Using the cork borer, take a 5 mm plug of mycelium from the leading edge of an actively growing culture of each test fungus and place it, mycelium-side down, in the center of a treated and a control plate.[16]

  • Incubation: Incubate the plates at the optimal growth temperature for each fungus (typically 20-25 °C) in the dark.

  • Evaluation: When the mycelium in the control plate has reached the edge of the dish, measure the colony diameter (in mm) of the treated plates. Calculate the percent inhibition relative to the control.

Protocol 3.3: Primary Insecticidal Activity Screen

Causality: This protocol uses two common insect pests to assess both contact and ingestion toxicity. The vial test is a standard method for contact activity, while the leaf-dip assay assesses ingestion.[19][20] This dual approach provides a more comprehensive initial assessment of insecticidal potential.

Materials:

  • Insect species: Diamondback moth larvae (Plutella xylostella) and Green peach aphid (Myzus persicae).

  • Glass scintillation vials (20 mL).

  • Cabbage or lettuce leaves.

  • Test compound stock solution (10,000 ppm in acetone).

  • Non-ionic surfactant.

Procedure (Vial Test - Contact):

  • Pipette 500 µL of a 200 ppm solution of the test compound in acetone into a scintillation vial.

  • Roll the vial on its side until the acetone has completely evaporated, leaving a uniform film of the compound on the inner surface. Prepare acetone-only control vials.[21]

  • Introduce 10-15 aphids into each vial and cap with a cotton ball.

  • Record mortality at 24 and 48 hours.

Procedure (Leaf-Dip Assay - Ingestion):

  • Prepare a 200 ppm aqueous solution of the test compound with a surfactant.

  • Excise cabbage leaf discs (5 cm diameter).

  • Dip each leaf disc into the treatment solution (or control solution) for 10 seconds and allow to air dry.

  • Place each disc in a petri dish with a moist filter paper.

  • Introduce 10 diamondback moth larvae (2nd or 3rd instar) onto each leaf disc.

  • Seal the dishes and incubate at 25 °C. Record mortality and feeding damage at 24 and 48 hours.

Secondary Screening & Data Analysis

Compounds showing significant activity (>80% control) in primary screens should advance to secondary screening to establish a dose-response relationship and determine the concentration required for 50% effect (EC₅₀, GR₅₀, or LC₅₀).

Protocol 4.1: Dose-Response Determination

Causality: Determining the dose-response curve is essential for quantifying a compound's potency. A steep curve may indicate a specific, single-site mode of action, while a shallow curve might suggest a more general, non-specific toxicity.[13]

Procedure:

  • Follow the relevant primary screening protocol (3.1, 3.2, or 3.3).

  • Instead of a single concentration, prepare a dilution series of the test compound. A typical series might be 200, 100, 50, 25, 12.5, and 6.25 ppm.

  • Include a non-treated control for each assay.

  • Collect data (e.g., % growth inhibition, % mortality, or plant fresh weight) for each concentration.

  • Use a suitable statistical software package to perform a probit or log-logistic regression analysis to calculate the EC₅₀/LC₅₀/GR₅₀ value and its 95% confidence intervals.

Data Presentation: Quantitative data should be summarized in a clear, tabular format.

Table 1: Hypothetical Dose-Response Data for Herbicidal Activity (Post-Emergence)

Weed Species GR₅₀ (ppm) [95% CI]
Barnyardgrass 75.2 [68.1 - 83.0]
Velvetleaf 22.5 [19.5 - 25.9]

| Commercial Std.| 15.8 [13.2 - 18.9] |

Table 2: Hypothetical Dose-Response Data for Fungicidal Activity

Fungal Species EC₅₀ (ppm) [95% CI]
Botrytis cinerea 12.8 [10.5 - 15.6]
Fusarium graminearum > 200

| Commercial Std.| 1.5 [1.1 - 2.1] |

Preliminary Formulation Development

Concurrent with biological screening, preliminary formulation studies are crucial to ensure the active ingredient can be delivered effectively.[22][23]

Causality: An active ingredient is useless without a stable and effective delivery system. Pre-formulation studies characterize the physicochemical properties of the compound, which dictates the most suitable formulation types (e.g., soluble concentrate, suspension concentrate, emulsifiable concentrate) for development.[24][25]

Protocol 5.1: Physicochemical Property Assessment
  • Solubility: Determine the solubility of the test compound in a range of solvents (water at different pH values, polar organic, non-polar organic).

  • Stability: Assess the hydrolytic stability at pH 4, 7, and 9. Evaluate photostability by exposing a solution of the compound to a controlled light source.

  • Physical State: Determine the melting point and physical appearance (e.g., crystalline solid, oil).

Formulation_Logic Start Active Ingredient (Physicochemical Profile) Solubility High Water Solubility? Start->Solubility Stability Stable in Water? Solubility->Stability Yes OilSoluble High Oil Solubility? Solubility->OilSoluble No SL Develop Soluble Concentrate (SL) Stability->SL Yes SC Develop Suspension Concentrate (SC) Stability->SC No MeltingPoint High Melting Point? MeltingPoint->SC No WG Develop Water-Dispersible Granule (WG) MeltingPoint->WG Yes EC Develop Emulsifiable Concentrate (EC) OilSoluble->MeltingPoint No OilSoluble->EC Yes

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Solubility of (3-Methoxy-1,1-dioxo-thietan-3-YL)methanamine and its Intermediates

Introduction Researchers in medicinal and materials chemistry are increasingly turning to small, polar, three-dimensional motifs like thietane dioxides to enhance the physicochemical properties of novel compounds.[1] The...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Researchers in medicinal and materials chemistry are increasingly turning to small, polar, three-dimensional motifs like thietane dioxides to enhance the physicochemical properties of novel compounds.[1] The (3-Methoxy-1,1-dioxo-thietan-3-YL)methanamine scaffold is a prime example, combining a highly polar sulfone group with a basic primary amine. While these features are desirable for final compound properties, they present significant solubility challenges during synthesis, work-up, and purification. This guide provides field-proven insights and systematic protocols to diagnose and resolve these common experimental hurdles.

Core Principles: Understanding the Solubility Profile

The solubility behavior of this scaffold is governed by the interplay of its three core functional groups:

  • The Thietane-1,1-dioxide Ring: This cyclic sulfone is a dominant feature. The sulfonyl group (SO₂) is highly polar and acts as a strong hydrogen bond acceptor, contributing to solubility in polar solvents.[2] Cyclic sulfones like sulfolane are known for their high polarity and miscibility with water.[3][4]

  • The Primary Amine (-CH₂NH₂): This group is the most critical determinant of pH-dependent solubility. As a weak base, the amine can be protonated under acidic conditions to form an ammonium salt (R-CH₂NH₃⁺). This salt form is typically highly soluble in aqueous media, a property that is fundamental to its purification.[5] Conversely, in its neutral (free base) form, its solubility in non-polar organic solvents is limited.[6]

  • The Methoxy Group (-OCH₃): This ether group adds to the overall polarity and can act as a hydrogen bond acceptor, though its influence is less pronounced than the sulfone or amine.

The combination of these groups results in a molecule that is highly polar and exhibits amphiprotic character, demanding a nuanced approach to solvent selection and purification strategies.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during the synthesis and purification of (3-Methoxy-1,1-dioxo-thietan-3-YL)methanamine and its precursors.

Q1: My final product, the methanamine, shows poor solubility in standard organic solvents like ethyl acetate or dichloromethane during work-up. How can I efficiently extract it?

Answer: This is an expected and common issue. The combination of the polar sulfone and the primary amine makes the free base form of the molecule poorly soluble in moderately polar, aprotic solvents. The key is to leverage the basicity of the amine group.

Causality: The primary amine's lone pair of electrons readily accepts a proton (H⁺) from an acid. The resulting ammonium salt is ionic and, therefore, significantly more soluble in water than the neutral free base.[7][8]

Solution: pH-Adjusted Aqueous Extraction

Instead of a direct organic solvent extraction, employ an acid-base extraction:

  • Acidic Extraction: After quenching the reaction, add an aqueous solution of a weak acid (e.g., 1M HCl, saturated ammonium chloride) to adjust the pH of the aqueous layer to ~2-4. This protonates the amine, pulling it into the aqueous phase.

  • Wash: Wash the aqueous layer with a non-polar organic solvent (e.g., diethyl ether, toluene) to remove non-basic, organic-soluble impurities.

  • Basification & Re-extraction: Carefully basify the aqueous layer to a pH of >10 using a base like NaOH or K₂CO₃. This deprotonates the ammonium salt, regenerating the free base. The neutral amine will often precipitate or become less soluble in the aqueous layer.

  • Final Extraction: Promptly extract the free base into a suitable organic solvent, such as dichloromethane (DCM) or a 9:1 DCM:Methanol mixture. Dry the organic layer and concentrate to yield the purified amine.

Q2: I am attempting to purify the final amine via silica gel chromatography, but it streaks badly or remains on the baseline. What is causing this, and how can I fix it?

Answer: This is a classic problem when purifying basic compounds on standard silica gel.

Causality: Silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. The basic amine interacts strongly with these acidic sites, leading to irreversible binding or slow, uneven elution (streaking).

Solutions:

  • Eluent Modification (Recommended): Deactivate the acidic sites on the silica by adding a small amount of a basic modifier to your eluent system.

    • Common Choice: Add 0.5-2% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to your mobile phase (e.g., DCM/Methanol/Et₃N 90:9:1). This neutralizes the silica surface and allows for clean elution of the amine.

  • Alternative Stationary Phases: If streaking persists, consider using a less acidic stationary phase.

    • Alumina (Basic or Neutral): Alumina columns are a good alternative for purifying basic compounds.[9]

    • Reverse-Phase Chromatography (C18): This technique separates compounds based on polarity in reverse order. The polar amine will elute early with polar mobile phases (e.g., water/acetonitrile or water/methanol).

  • Salt Conversion: Purify the compound as its salt (e.g., the HCl or TFA salt) on silica gel, which can sometimes provide better chromatographic behavior. However, this may require an additional step to liberate the free base post-purification.[10]

Q3: A key intermediate, such as the alcohol precursor (3-Methoxy-1,1-dioxo-thietan-3-YL)methanol, is crashing out of my reaction mixture (e.g., in THF or DCM). How can I maintain its solubility?

Answer: The alcohol intermediate, much like the final amine, is a highly polar solid due to the presence of the sulfone and the hydroxyl group, which is an excellent hydrogen bond donor and acceptor. Its solubility in common ethereal or chlorinated solvents is limited.

Solutions:

  • Solvent System Adjustment:

    • Increase Polarity: Switch to a more polar, aprotic solvent system. Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (MeCN) are excellent choices for dissolving polar intermediates.

    • Solvent Mixtures: If you need to stay with a less polar solvent for reactivity reasons, consider adding a co-solvent. For example, a mixture of THF and DMF can often keep intermediates in solution.

  • Temperature Control: In some cases, gentle heating of the reaction mixture can maintain solubility. However, this must be balanced with the thermal stability of your reactants and intermediates.[4]

  • Homogeneous Reaction Conditions: For reactions like oxidations (e.g., sulfide to sulfone), ensure the starting material is fully dissolved before adding reagents to prevent localized high concentrations and precipitation.[1]

Q4: I'm struggling with the final crystallization step. The compound either "oils out" or precipitates as a fine, difficult-to-filter powder.

Answer: This indicates that the supersaturation of the solution is being achieved too quickly or under conditions where the compound's melting point is lower than the solution temperature. A systematic approach is required.[11]

Causality: "Oiling out" occurs when a compound comes out of solution above its melting point. A fine powder suggests rapid, uncontrolled nucleation rather than slow, ordered crystal growth. Both are common with highly polar molecules that have strong intermolecular interactions.

Solution: Systematic Recrystallization Protocol

  • Solvent Screening: The goal is to find a solvent or solvent system where the compound is highly soluble when hot and poorly soluble when cold.[12] Use the table below to guide your selection.

  • Technique Refinement:

    • Slow Cooling: If you find a suitable single solvent, ensure the solution cools slowly. Insulating the flask can promote the growth of larger, more well-defined crystals.

    • Anti-Solvent Addition: Dissolve the compound in a minimum amount of a "good" polar solvent (e.g., Methanol, Isopropanol). Then, slowly add a "poor," less polar anti-solvent (e.g., Diethyl Ether, Hexanes) dropwise at room temperature or while warm until persistent turbidity is observed. Then, allow it to cool slowly.

    • Vapor Diffusion: For very challenging crystallizations, dissolve the compound in a small vial with a "good" solvent. Place this open vial inside a larger, sealed jar containing a "poor" anti-solvent. The vapor from the anti-solvent will slowly diffuse into the vial, gradually reducing solubility and promoting slow crystal growth.[11]

  • Crystallize as a Salt: Often, the salt form of an amine (e.g., hydrochloride, acetate) will have more favorable crystal packing and produce better quality crystals than the free base.[10]

Data Presentation
Table 1: Solvent Selection Guide for (3-Methoxy-1,1-dioxo-thietan-3-YL)methanamine & Intermediates
SolventPolarity IndexBoiling Point (°C)H-BondingApplication Notes
Water10.2100Donor & AcceptorExcellent for dissolving the protonated amine salt. Poor for the free base.
Methanol6.665Donor & AcceptorGood "good" solvent for dissolving the free base and polar intermediates for crystallization.
Isopropanol (IPA)4.382Donor & AcceptorUseful single solvent for recrystallization; less volatile than methanol.
Acetonitrile6.282AcceptorGood polar aprotic solvent for running reactions with polar intermediates.
Dichloromethane (DCM)3.440AcceptorUseful for extractions of the free base and as a component in chromatography eluents.
Ethyl Acetate4.377AcceptorOften a poor solvent for the final product; useful for extracting less polar intermediates.
Diethyl Ether2.935AcceptorGood anti-solvent for crystallizing the polar product from a more polar solvent.
Toluene2.4111NoneUseful for removing water azeotropically and washing non-polar impurities.
Experimental Protocols & Visualizations
Protocol 1: pH-Adjusted Aqueous Work-up for Amine Isolation
  • Cool the reaction mixture to room temperature.

  • Carefully quench any reactive reagents (e.g., with water or saturated NH₄Cl).

  • Transfer the mixture to a separatory funnel and add 1M HCl (aq) until the aqueous layer has a pH of ~2-4 (verify with pH paper).

  • Extract the aqueous layer with diethyl ether (2 x volume of aqueous layer) to remove non-basic impurities. Discard the organic layers.

  • Cool the acidic aqueous layer in an ice bath. Slowly add 5M NaOH (aq) with swirling until the pH is >10. The free base may precipitate.

  • Immediately extract the basic aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base amine.

Diagram: pH-Dependent Solubility of the Amine

G cluster_0 Acidic Conditions (pH < 7) cluster_1 Basic Conditions (pH > 9) Protonated R-CH₂NH₃⁺ (Ammonium Salt) Soluble High Aqueous Solubility Protonated->Soluble Ionic Character FreeBase R-CH₂NH₂ (Free Base) Protonated->FreeBase  pH Control   Insoluble Low Aqueous Solubility High Organic Solubility FreeBase->Insoluble Neutral Character

Caption: The equilibrium between the protonated and free base forms dictates solubility.

Diagram: Troubleshooting Workflow for Purification

G Start Crude Product (Low Solubility in EtOAc/DCM) Workup Perform pH-Adjusted Aqueous Work-up? Start->Workup Chromatography Purify via Column Chromatography Workup->Chromatography Yes Streaking Streaking or No Elution on Silica? Chromatography->Streaking ModifyEluent Add 1% Et₃N or NH₄OH to Eluent Streaking->ModifyEluent Yes ChangeColumn Switch to Alumina or Reverse-Phase (C18) Streaking->ChangeColumn Yes, Still Streaks Crystallization Attempt Recrystallization Streaking->Crystallization No, Elutes Cleanly ModifyEluent->Crystallization ChangeColumn->Crystallization OilingOut Oiling Out or Fine Powder? Crystallization->OilingOut AntiSolvent Use Anti-Solvent or Vapor Diffusion OilingOut->AntiSolvent Yes SaltCrystallization Crystallize as a Salt (e.g., HCl, Acetate) OilingOut->SaltCrystallization Yes PureProduct Pure Product OilingOut->PureProduct No, Forms Crystals AntiSolvent->PureProduct SaltCrystallization->PureProduct

Caption: A systematic workflow for isolating and purifying the target amine.

References
  • Principles of Drug Action 1, Spring 2005, Amines.
  • Sulfone - Grokipedia.
  • Properties of amines | Organic Chemistry II - Lumen Learning.
  • Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form - IJNRD.org.
  • Basic Properties of Amines - Chemistry LibreTexts.
  • How to purify a sulfone and sulfide sulfoxide without a column?
  • Technical Support Center: Optimization of Crystallization Conditions for Novel Organic Compounds - Benchchem.
  • Sulfolane - Wikipedia.
  • How to recrystallization amine compound and it is not soluble in common organic solvents - ResearchG
  • Synthesis of 3,3-Disubstituted Thietane Dioxides - PMC.
  • CRYSTALLIZ
  • "Sulfolane and Sulfones". In: Kirk-Othmer Encyclopedia of Chemical Technology.

Sources

Optimization

Handling, stability, and long-term storage guidelines for thietane dioxide amines

Technical Support Center: Handling, Stability, and Storage of Thietane Dioxide Amines Executive Briefing As drug development increasingly targets complex metabolic and viral pathways, the integration of 3-aminothietane 1...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Handling, Stability, and Storage of Thietane Dioxide Amines

Executive Briefing

As drug development increasingly targets complex metabolic and viral pathways, the integration of 3-aminothietane 1,1-dioxide and its derivatives has revolutionized scaffold optimization. Functioning as a highly polar, three-dimensional bioisostere for carboxylic acids, amides, and sulfonamides, this motif dramatically reduces lipophilicity while preserving critical hydrogen-bond acceptor interactions[1][2]. However, the strained four-membered sulfone ring introduces unique handling, storage, and synthetic challenges. This guide provides causality-driven solutions to ensure structural integrity from benchtop synthesis to long-term archiving.

Causality-Driven Troubleshooting & FAQs

Q: Why do thietane dioxide amines exhibit superior metabolic stability compared to unoxidized thietanes or tetrahydropyrans? A: Unoxidized thietanes possess an electron-rich sulfur atom that is highly vulnerable to rapid S-oxidation by cytochrome P450 (CYP450) enzymes, leading to reactive sulfoxide intermediates[3]. By fully oxidizing the sulfur to a 1,1-dioxide, this primary metabolic liability is structurally blocked. Furthermore, replacing a tetrahydropyran ring with a thietane 1,1-dioxide significantly lowers the molecule's cLogD (often keeping it < 1.8). Compounds with a cLogD below this threshold demonstrate a marked decrease in human liver microsome (HLM) clearance, extending half-lives from under 60 minutes to over 120 minutes[4].

Q: What is the primary degradation pathway during the functionalization of thietane dioxide amines, and how is it prevented? A: The most prominent synthetic liability is the unintended elimination of the functional group to form a thiete 1,1-dioxide (an unsaturated, highly reactive four-membered ring)[5]. This degradation is driven by the high acidity of the alpha-protons adjacent to the sulfone group when exposed to harsh basic conditions, especially if a good leaving group is present. Mitigation: Avoid strong bases (e.g., NaH, KOtBu) during N-alkylation. Instead, utilize mild, sterically hindered bases like Hünig's base (DIPEA)[4]. If thermal activation is required for cross-coupling, maintaining strict temperature controls (e.g., 110 °C in non-polar solvents like toluene) with specific Lewis or Brønsted acid catalysts has been proven to suppress thiete dioxide formation and favor the desired substitution[5].

Q: What are the definitive long-term storage guidelines for these compounds? A: Free base aliphatic amines are inherently nucleophilic and will readily absorb atmospheric carbon dioxide to form carbamates; they are also susceptible to ambient photo-oxidation. Guidelines:

  • Salt Stabilization: Whenever possible, store the building block as a hydrochloride salt (e.g., 3-aminothietane 1,1-dioxide hydrochloride). The protonated amine is chemically inert, non-hygroscopic, and highly stable at room temperature[6].

  • Free Base Archiving: If the free base must be stored, it should be kept neat or in an anhydrous solvent under an Argon-charged environment at 2–8 °C[3][7]. Use tightly sealed, amber vials to prevent moisture ingress and light-induced degradation.

Quantitative Scaffold Profiling

To justify the selection of thietane dioxides over traditional rings, it is critical to compare their physicochemical contributions.

Scaffold MotifLogD ContributionHLM Stability ( t1/2​ )Primary Chemical Liability
Thietane (S-unoxidized) Moderate (~1.87)[8]Poor (< 30 min)Rapid enzymatic S-oxidation[3]
Oxetane Low (~0.80)[8]Moderate (~60 min)Ring opening via strong acids
Thietane 1,1-Dioxide Very Low (~0.70)[8]Excellent (> 120 min)[4]Base-catalyzed elimination[5]
Tetrahydropyran High (> 2.00)Poor-Moderate (64 min)[4]CYP450 aliphatic oxidation

Self-Validating Experimental Workflows

Protocol 1: Free-Base Liberation of 3-Aminothietane 1,1-Dioxide

Causality: Many downstream amidation or cross-coupling reactions fail if the HCl salt is used directly without proper neutralization. However, using aqueous basic workups can lead to product loss due to the extreme hydrophilicity of the thietane dioxide core.

  • Solvation: Suspend 3-aminothietane 1,1-dioxide hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Anhydrous Neutralization: Add 1.1 equivalents of polymer-supported diisopropylethylamine (PS-DIPEA). Causality: A solid-supported base prevents the introduction of soluble salts or excess liquid base that could inadvertently catalyze the elimination of the sulfone to the thiete dioxide byproduct[5].

  • Validation Checkpoint: Monitor the suspension via TLC (Ninhydrin stain). The disappearance of the baseline salt spot and the appearance of a mobile, amine-positive spot confirms successful liberation without degradation.

  • Isolation: Filter the resin. Concentrate the filtrate under reduced pressure at ambient temperature, backfill the flask with Argon, and store at 2–8 °C[7].

Reactivity A 3-Aminothietane 1,1-Dioxide (HCl Salt) B Free Base Liberation (Mild Base, e.g., PS-DIPEA) A->B Anhydrous Prep F Long-Term Storage (2-8°C, Argon) A->F Intact Storage C Stable N-Functionalization (Amidation/Alkylation) B->C Controlled Reactivity D Harsh Basic Conditions or High Heat with LG B->D Procedural Error E Degradation: Thiete 1,1-Dioxide Formation D->E Elimination Pathway

Caption: Reactivity and degradation pathways of 3-aminothietane 1,1-dioxide derivatives.

Protocol 2: Self-Validating Human Liver Microsome (HLM) Stability Assay

Causality: To accurately determine if the thietane dioxide core prevents CYP450-mediated degradation, the assay must differentiate between inherent chemical instability (e.g., ring opening) and actual enzymatic metabolism.

  • Matrix Preparation: Thaw HLMs on ice. Dilute to 0.5 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2.

  • Control Assignment (The Self-Validation System):

    • Positive Control: Verapamil (ensures CYP450 enzymes are active).

    • Negative Control: Test compound in buffer without NADPH. Causality: This isolates and identifies any spontaneous chemical degradation independent of enzymatic activity.

  • Incubation: Pre-warm the matrix to 37 °C for 5 minutes. Add the thietane dioxide amine test compound to achieve a final concentration of 1 µM.

  • Initiation & Sampling: Initiate the reaction by adding NADPH (final concentration 1 mM). Aliquot 50 µL samples at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard. Causality: The cold organic solvent instantly denatures the CYP enzymes, halting metabolism and precipitating proteins to lock the degradation state.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ).

HLM N1 Test Compound (1 µM) N2 HLM Matrix (pH 7.4, 37°C) N1->N2 N3 Add NADPH (Initiation) N2->N3 N4 Time-Course Sampling N3->N4 N5 Cold MeCN Quench N4->N5 Halt Enzymes N6 LC-MS/MS Analysis N5->N6

Caption: Step-by-step workflow for the microsomal stability assay of thietane dioxides.

References

  • [8] ChemRxiv. "Functionalized Thietanes: an Overlooked Class of Building Blocks for Drug Discovery." Available at:[Link]

  • [5] The Journal of Organic Chemistry (ACS). "Synthesis of 3,3-Disubstituted Thietane Dioxides." Available at:[Link]

  • [1] Journal of Medicinal Chemistry (ACS). "The Discovery of GS-1291269: A Neutral Ketohexokinase (KHK) Inhibitor with an Unusual Thietane Amine Functional Group." Available at:[Link]

  • [4] NIH PubMed Central. "Accelerated Discovery of Potent Fusion Inhibitors for Respiratory Syncytial Virus." Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Strategic Bioisosteric Replacement in Drug Design: (3-Methoxy-1,1-dioxo-thietan-3-YL)methanamine vs. Oxetane Analogs

As drug discovery programs increasingly seek to escape "flatland" and optimize the physicochemical properties of clinical candidates, the incorporation of highly polar, low-molecular-weight four-membered heterocycles has...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly seek to escape "flatland" and optimize the physicochemical properties of clinical candidates, the incorporation of highly polar, low-molecular-weight four-membered heterocycles has become a cornerstone strategy. While for replacing gem-dimethyl and carbonyl groups[1], thietane 1,1-dioxides are emerging as highly specialized, powerful alternatives.

Specifically, (3-Methoxy-1,1-dioxo-thietan-3-YL)methanamine offers a unique stereoelectronic profile that solves complex pharmacokinetic (PK) liabilities that oxetanes cannot fully address. This guide provides an objective, data-driven comparison of these two scaffolds, detailing the mechanistic causality behind their performance and providing self-validating protocols for their evaluation.

Mechanistic Causality: pKa Attenuation and Structural Biology

The primary divergence in performance between oxetane and thietane 1,1-dioxide analogs lies in their distinct inductive effects and hydrogen-bonding capacities.

When an amine is attached to an oxetane ring (e.g., oxetan-3-yl methanamine), the oxygen atom exerts a moderate electron-withdrawing effect. This lowers the pKa of the amine slightly compared to a standard aliphatic chain, but the amine typically remains basic at physiological pH (pH 7.4). Highly basic amines are notorious drivers of PK liabilities, including rapid metabolic clearance, hERG channel inhibition, and phospholipidosis.

Conversely, the 1,1-dioxide (sulfone) moiety in (3-Methoxy-1,1-dioxo-thietan-3-YL)methanamine exerts a profound electron-withdrawing inductive effect. As demonstrated in the, replacing a basic amine or an oxetane amine with a dioxo-thietane amine drastically attenuates the basicity of the adjacent nitrogen[2]. The strong inductive pull of the sulfone, combined with the steric and polar contributions of the 3-methoxy group, shifts the amine to a nearly neutral or weakly basic state at physiological pH. This allows the molecule to maintain critical target-binding interactions while evading amine-driven clearance mechanisms.

G Oxe Oxetane Amine Analog Prop1 Moderate Inductive Effect pKa ~8.5 (Basic) Oxe->Prop1 Thi (3-Methoxy-1,1-dioxo- thietan-3-YL)methanamine Prop2 Strong Inductive Effect pKa ~7.2 (Neutral) Thi->Prop2 Out1 High Clearance Potential hERG Liability Prop1->Out1 Out2 Improved Half-life Evades Basic Amine Traps Prop2->Out2

Logic pathway comparing oxetane and thietane 1,1-dioxide pKa attenuation.

Quantitative Physicochemical Comparison

The choice between an oxetane and a thietane 1,1-dioxide should be driven by the specific physicochemical deficits of your lead compound. The table below summarizes the divergent properties of these bioisosteres.

Physicochemical PropertyOxetane-3-methanamine(3-Methoxy-1,1-dioxo-thietan-3-YL)methanamineCausality / Structural Driver
Amine pKa ~8.5 (Basic)~7.2 (Neutral/Weakly Basic)Strong inductive electron-withdrawal by the sulfone group drastically lowers pKa[2].
Lipophilicity (clogP) LowVery LowThe high polarity of the 1,1-dioxide moiety reduces lipophilicity more effectively than oxetane[3].
Polar Surface Area (TPSA) ~35 Ų~80 ŲThe addition of two sulfone oxygens and a methoxy group significantly increases TPSA.
Metabolic Stability HighVery HighThe sulfur atom is already in its highest oxidation state S(VI), preventing further metabolic oxidation[4].
Hydrogen Bonding 1 Acceptor (O)4 Acceptors (O, O, O, N)Sulfone and methoxy oxygens act as potent, multifaceted H-bond acceptors in the binding pocket[5].

Experimental Workflows for Bioisostere Validation

To objectively validate the performance of (3-Methoxy-1,1-dioxo-thietan-3-YL)methanamine against an oxetane analog, we must employ a self-validating experimental system. The following protocol simultaneously assesses pKa attenuation and its direct causal impact on microsomal stability.

Protocol: Coupled pKa and Microsomal Clearance Assessment

Step 1: Compound Preparation & Internal Standardization

  • Prepare 10 mM DMSO stock solutions of the oxetane analog, the thietane 1,1-dioxide analog, and a highly basic reference standard (e.g., Verapamil).

  • Causality Check: Using a known basic standard ensures that the assay is sensitive to amine-driven clearance mechanisms.

Step 2: Potentiometric pKa Determination

  • Dilute compounds in a co-solvent system (e.g., methanol/water) and perform potentiometric titration using a standardized glass electrode from pH 2.0 to 12.0.

  • Extrapolate the aqueous pKa using the Yasuda-Shedlovsky technique.

  • Causality Check: This step maps the exact ionization state of the methanamine at pH 7.4, confirming whether the sulfone's inductive effect successfully neutralized the amine.

Step 3: Human Liver Microsome (HLM) Stability Assay

  • Incubate 1 μM of each compound with pooled HLMs (0.5 mg/mL protein) in 100 mM phosphate buffer (pH 7.4) at 37°C.

  • Initiate the reaction by adding 1 mM NADPH. Aliquot samples at 0, 5, 15, 30, and 60 minutes into ice-cold acetonitrile containing an internal standard to quench the reaction.

  • Self-Validation: Run a parallel control without NADPH to differentiate CYP450-mediated metabolism from chemical instability.

Step 4: LC-MS/MS Quantification & Correlation

  • Quantify the remaining parent compound via LC-MS/MS (MRM mode). Calculate the intrinsic clearance ( CLint​ ).

  • Systemic Validation: Plot the experimentally determined pKa (from Step 2) against the CLint​ (from Step 4). A successful bioisosteric replacement will show a direct correlation between the lowered pKa of the thietane 1,1-dioxide and a reduced clearance rate.

Workflow Step1 1. Compound Preparation (Equimolar Dosing) Step2 2. Potentiometric Titration (Map Ionization State) Step1->Step2 Step3 3. HLM Incubation (+/- NADPH Control) Step1->Step3 Valid Self-Validation: Correlate pKa with Clearance Step2->Valid Step4 4. LC-MS/MS Analysis (Determine CL_int) Step3->Step4 Step4->Valid

Self-validating workflow correlating pKa attenuation with metabolic clearance.

Conclusion & Strategic Recommendations

While oxetanes remain exceptional bioisosteres for general lipophilicity reduction and carbonyl replacement, they often lack the electronic "muscle" required to fully neutralize adjacent basic amines.

(3-Methoxy-1,1-dioxo-thietan-3-YL)methanamine should be deployed strategically when a drug discovery program is facing a "basic amine trap"—where an amine is essential for target binding (via hydrogen bonding) but its high pKa is driving unacceptable clearance, poor membrane permeability, or off-target toxicity. The S(VI) oxidation state provides a metabolic shield, while the dense array of heteroatoms (sulfone and methoxy) offers unique vector geometries for interacting with complex protein binding pockets.

References

  • The Discovery of GS-1291269: A Neutral Ketohexokinase (KHK) Inhibitor with an Unusual Thietane Amine Functional Group. Journal of Medicinal Chemistry, ACS Publications.[Link]

  • Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters, PMC.[Link]

  • Functionalized Thietanes: an Overlooked Class of Building Blocks for Drug Discovery. ChemRxiv.[Link]

  • Multifaceted Substrate–Ligand Interactions Promote the Copper-Catalyzed Hydroboration of Benzylidenecyclobutanes and Related Compounds. National Institutes of Health (NIH).[Link]

Sources

Comparative

A Comparative Guide to Purity Validation: ¹H/¹³C qNMR vs. HPLC-UV for (3-Methoxy-1,1-dioxo-thietan-3-YL)methanamine

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Objective: To objectively evaluate and establish a self-validating, primary analytical methodology for the absolute purity determination of...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Objective: To objectively evaluate and establish a self-validating, primary analytical methodology for the absolute purity determination of highly polar, UV-transparent pharmaceutical building blocks.

The Analytical Dilemma: Structural Complexity vs. Optical Limitations

In modern drug development, the integrity of synthetic building blocks dictates the success of downstream active pharmaceutical ingredients (APIs). (3-Methoxy-1,1-dioxo-thietan-3-YL)methanamine is a highly functionalized, strained four-membered heterocyclic building block. It features a strongly electron-withdrawing sulfone group (1,1-dioxo), a methoxy ether, and a primary amine.

While High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is the default purity assay in most laboratories, it relies on the area normalization method, which assumes all components possess identical UV response factors 1[1]. For this specific thietane derivative, the lack of a conjugated π -system or strong chromophore means it absorbs weakly (typically monitored at low wavelengths like 210 nm). Consequently, trace impurities with strong chromophores (e.g., aromatic solvents or conjugated degradation products) will cause massive overestimations of impurity levels, while UV-transparent impurities will be entirely missed.

To overcome this, Quantitative Nuclear Magnetic Resonance (qNMR) serves as an absolute, orthogonal primary method. Because the integrated area of an NMR resonance is directly proportional to the number of nuclei producing that signal, qNMR requires no analyte-specific reference standard and is independent of the molecule's optical properties2[2].

DecisionTree Start Analyze Building Block: (3-Methoxy-1,1-dioxo-thietan-3-YL)methanamine UV Does it possess a strong UV chromophore (>250 nm)? Start->UV Ref Is a certified reference standard available? UV->Ref Yes qNMR qHNMR (Absolute Primary Method) UV->qNMR No (e.g., Aliphatic Sulfones) HPLC HPLC-UV (Relative Purity via Area Normalization) Ref->HPLC Yes Ref->qNMR No

Caption: Decision matrix for selecting purity validation methods in pharmaceutical building blocks.

Comparative Performance Data

To establish causality behind the shift from chromatography to spectroscopy for this class of molecules, we must look at the quantitative performance metrics. The table below summarizes the comparative performance of HPLC-UV versus qHNMR for aliphatic thietane dioxides.

Analytical ParameterHPLC-UV (210 nm)LC-MS (ESI+)¹H qNMR (Internal Standard)
Purity Metric Relative (% Area)Qualitative / Semi-QuantAbsolute (% Mass Fraction)
Reference Standard Required? Yes (Analyte-specific)Yes (Analyte-specific)No (Uses universal calibrant)
Chromophore Dependency High (Prone to baseline drift)None (Depends on ionization)None (Depends on proton count)
Detection of Inorganics NoNoYes (via mass balance/weighing)
Typical Accuracy ± 2.0 - 5.0% (Due to weak UV) ± 10.0% (Matrix effects) ± 0.5 - 1.0%
Structural Confirmation Retention Time onlyMass-to-Charge ( m/z )Full atomic connectivity

Spectral Validation: ¹H and ¹³C NMR Interpretation

Before quantifying purity, the qualitative identity of the molecule must be rigorously established. The unique geometry of the thietane 1,1-dioxide ring dictates its spectral behavior. The puckered conformation of the four-membered ring, combined with the strong electron-withdrawing nature of the sulfone group, significantly deshields the adjacent protons 3[3].

¹H NMR (Predicted in DMSO- d6​ , 400 MHz)
  • δ 4.10 - 4.60 ppm (m, 4H, Thietane C2​ and C4​ protons): Causality Note: Because the C3​ carbon bears two different substituents (-OCH₃ and -CH₂NH₂), the top and bottom faces of the thietane ring are magnetically inequivalent. The protons on C2​ and C4​ are therefore diastereotopic . They will appear as a complex AB system (or distinct doublets with a large geminal coupling constant, J≈13−15 Hz) rather than a simple singlet, despite the apparent symmetry of the 2D drawing.

  • δ 3.20 ppm (s, 3H, -OCH₃): Sharp singlet corresponding to the methoxy ether. This is the ideal target peak for qNMR integration as it is an isolated, 3-proton singlet free from the complex splitting of the ring protons.

  • δ 2.85 ppm (s, 2H, -CH₂NH₂): Methylene bridge protons adjacent to the primary amine.

  • δ 1.50 - 2.00 ppm (br s, 2H, -NH₂): Broad singlet due to quadrupolar relaxation of nitrogen and chemical exchange. This peak should never be used for quantification.

¹³C NMR (Predicted in DMSO- d6​ , 100 MHz)
  • δ ~72.0 ppm ( C3​ , quaternary): Strongly deshielded by both the oxygen atom and the inductive effect of the nearby sulfone.

  • δ ~65.0 ppm ( C2​ and C4​ , CH₂): Causality Note: Unlike the ¹H spectrum where the protons are diastereotopic, the C2​ and C4​ carbons are chemically equivalent due to the plane of symmetry passing through C3​ and the sulfur atom. They appear as a single resonance.

  • δ ~51.0 ppm (-OCH₃): Methoxy carbon.

  • δ ~45.0 ppm (-CH₂NH₂): Aminomethyl carbon.

Self-Validating qNMR Protocol

To ensure metrological traceability, the protocol must be self-validating. This means the experiment must prove its own quantitative integrity by measuring relaxation dynamics before data acquisition.

We select Maleic Acid ( δ 6.26 ppm, s, 2H) as the Internal Standard Reference Material (ISRM). It is highly soluble in DMSO- d6​ , traceable to BIPM standards, and its chemical shift provides excellent baseline separation from the aliphatic signals of our target molecule4[4] 5[5].

Protocol Weigh 1. Gravimetry Weigh Analyte & Maleic Acid (Accuracy: 0.01 mg) Solvent 2. Solvation Dissolve in DMSO-d6 Check for complete dissolution Weigh->Solvent T1 3. Self-Validation Run Inversion Recovery Determine T1 (max) Solvent->T1 Acq Acq T1->Acq Calc 5. Quantification Integrate Maleic Acid (6.26 ppm) vs. Analyte Methoxy (3.20 ppm) Acq->Calc

Caption: Self-validating qNMR experimental workflow for absolute purity determination.

Step-by-Step Methodology

Step 1: High-Precision Gravimetry

  • Using a microbalance (0.01 mg readability), accurately weigh ~15.00 mg of (3-Methoxy-1,1-dioxo-thietan-3-YL)methanamine into a clean vial.

  • Accurately weigh ~5.00 mg of certified Maleic Acid (ISRM, purity 99.9%) into the same vial.

  • Causality: Gravimetric error is the largest source of uncertainty in qNMR. Co-weighing into the same vial eliminates volumetric transfer errors 6[6].

Step 2: Solvation

  • Add 0.6 mL of high-purity DMSO- d6​ (0.03% v/v TMS).

  • Vortex thoroughly and sonicate for 2 minutes to ensure complete dissolution. Transfer to a 5 mm NMR tube.

Step 3: Self-Validation (Inversion Recovery for T1​ )

  • Run a standard inversion recovery experiment ( 180∘−τ−90∘ ) to determine the longitudinal relaxation time ( T1​ ) for the target methoxy protons ( δ 3.20 ppm) and the Maleic acid protons ( δ 6.26 ppm).

  • Causality: If the inter-pulse delay ( D1​ ) is too short, the nuclei will not fully relax back to the Z-axis, leading to signal truncation and artificially low integrals.

Step 4: Acquisition Parameters

  • Set the relaxation delay ( D1​ ) to ≥5×T1(max)​ . This ensures >99.3% magnetization recovery.

  • Use a 90∘ excitation pulse to maximize signal-to-noise (S/N).

  • Acquire ≥64 scans to achieve a S/N ratio >250:1 for the target peaks.

  • Ensure the spectral window is wide enough (e.g., 20 ppm) to capture the entire baseline for accurate integration.

Step 5: Processing and Calculation

  • Apply a mild exponential window function (LB = 0.3 Hz).

  • Perform rigorous manual phase correction (zero and first-order) and baseline correction (polynomial fit).

  • Integrate the Maleic acid singlet (2H) and the analyte's methoxy singlet (3H).

  • Calculate absolute purity ( Px​ ) using the fundamental qNMR equation:

    Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

    (Where I = integral, N = number of protons, M = molar mass, W = weight, and P = purity).

Conclusion

For highly functionalized, low-UV-absorbing building blocks like (3-Methoxy-1,1-dioxo-thietan-3-YL)methanamine, traditional HPLC-UV methods introduce unacceptable levels of uncertainty. By leveraging the principles of quantitative NMR, researchers can establish a self-validating, primary analytical system. The use of a certified internal standard, combined with rigorous relaxation time validation, ensures that the resulting purity value is absolute, structurally verified, and metrologically traceable.

References

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results, ResolveMass.
  • Synthesis of 3,3-Disubstituted Thietane Dioxides, ChemRxiv.
  • qNMR Internal Standard Reference D
  • A Comparative Guide to Purity Determination: Cross-Validation of HPLC and qNMR Results, Benchchem.
  • Quantitative NMR (qNMR) for Purity Assessment, Benchchem.
  • Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control, PMC - NIH.

Sources

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